tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl ester group and an ethoxy oxopropanoyl group. Its structure and functional groups make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and ethyl acetoacetate.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Substitution: The ester and carbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy or tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The compound’s functional groups interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-(3-oxopropanoyl)pyrrolidine-1-carboxylate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
Ethyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: Similar structure but with an ethyl ester instead of a tert-butyl ester, affecting its reactivity and stability.
Methyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: Contains a methyl ester, which can influence its solubility and reactivity compared to the tert-butyl ester.
Uniqueness
Tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl ester group offers steric protection, enhancing the compound’s stability, while the ethoxy oxopropanoyl group provides sites for further chemical modification, making it a valuable intermediate in organic synthesis.
This compound’s versatility and stability make it a preferred choice in various synthetic and research applications, distinguishing it from similar compounds with different ester groups.
Properties
CAS No. |
1159732-92-9 |
---|---|
Molecular Formula |
C14H23NO5 |
Molecular Weight |
285.3 |
Purity |
90 |
Origin of Product |
United States |
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